Cas no 38157-08-3 ((E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate)
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate Chemical and Physical Properties
Names and Identifiers
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- 2-Propenoic acid, 3-[3-methoxy-4-(phenylmethoxy)phenyl]-, ethyl ester,(2E)-
- (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate
- AK164813
- 3-Methoxy-4-(benzyloxy)cinnamic acid ethyl ester
- ST24035079
- ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoate
- ethyl (E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoate
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- MDL: MFCD00228704
- Inchi: 1S/C19H20O4/c1-3-22-19(20)12-10-15-9-11-17(18(13-15)21-2)23-14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3/b12-10+
- InChI Key: MANFNAQSNYBICG-ZRDIBKRKSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=CC(/C=C/C(=O)OCC)=CC=1OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 8
- Complexity: 374
- XLogP3: 3.8
- Topological Polar Surface Area: 44.8
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM183746-1g |
ethyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate |
38157-08-3 | 95% | 1g |
$542 | 2021-06-16 | |
| Chemenu | CM183746-5g |
ethyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate |
38157-08-3 | 95% | 5g |
$1608 | 2021-06-16 | |
| Alichem | A019119138-250mg |
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate |
38157-08-3 | 95% | 250mg |
$238.96 | 2023-09-02 | |
| Alichem | A019119138-1g |
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate |
38157-08-3 | 95% | 1g |
$568.40 | 2023-09-02 | |
| Alichem | A019119138-5g |
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate |
38157-08-3 | 95% | 5g |
$1737.20 | 2023-09-02 | |
| abcr | AB442670-5 g |
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, 95%; . |
38157-08-3 | 95% | 5g |
€125.10 | 2023-06-16 | |
| abcr | AB442670-250 mg |
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, 95%; . |
38157-08-3 | 95% | 250mg |
€72.90 | 2023-06-16 | |
| abcr | AB442670-1 g |
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, 95%; . |
38157-08-3 | 95% | 1g |
€84.90 | 2023-06-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E848391-100mg |
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate |
38157-08-3 | 95% | 100mg |
1,006.20 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BZ130-100mg |
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate |
38157-08-3 | 95+% | 100mg |
114CNY | 2021-05-08 |
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate Suppliers
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
Additional information on (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate
Introduction to (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate (CAS No. 38157-08-3)
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate (CAS No. 38157-08-3) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and material science. This compound is characterized by its unique structure, which includes a benzyl ether group, a methoxy substituent, and an acrylate moiety. These structural features contribute to its reactivity and functional versatility, making it an important intermediate in various chemical processes.
The chemical formula of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate is C16H18O4. It is a clear, colorless liquid with a molecular weight of approximately 278.31 g/mol. The compound exhibits good solubility in common organic solvents such as ethanol, acetone, and dichloromethane, which facilitates its use in various synthetic reactions.
One of the key applications of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate is in the synthesis of pharmaceutical intermediates. The presence of the benzyl ether and methoxy groups provides multiple functional handles for further chemical modifications. For instance, the benzyl ether can be selectively deprotected under mild conditions to introduce a hydroxyl group, which can then be further functionalized to create a wide range of derivatives. This flexibility makes it an attractive starting material for the development of new drugs and therapeutic agents.
In recent years, there has been growing interest in the use of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate in the field of polymer science. The acrylate moiety allows for polymerization reactions, leading to the formation of functional polymers with tailored properties. These polymers can be used in various applications, including drug delivery systems, coatings, and adhesives. The ability to fine-tune the properties of these polymers by modifying the structure of the monomer is a significant advantage.
Research into the biological activity of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate has also shown promising results. Studies have indicated that this compound exhibits moderate antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Additionally, preliminary investigations have suggested that it may have potential as an anti-inflammatory agent due to its ability to inhibit certain inflammatory pathways. However, further research is needed to fully understand its biological mechanisms and potential therapeutic applications.
The synthesis of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate typically involves a multi-step process that includes the formation of the benzyl ether and methoxy groups followed by the introduction of the acrylate moiety. One common synthetic route involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with ethyl acrylate in the presence of a base such as potassium tert-butoxide. This reaction proceeds via a Knoevenagel condensation mechanism to form the desired product with high stereoselectivity for the (E)-isomer.
The purity and quality of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate are crucial for its successful application in various fields. High-purity samples are typically obtained through column chromatography or other purification techniques. Analytical methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are commonly used to ensure that the compound meets stringent quality standards.
In conclusion, (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate (CAS No. 38157-08-3) is a valuable compound with diverse applications in organic synthesis, pharmaceutical research, and material science. Its unique structural features and reactivity make it an important intermediate for developing new materials and therapeutic agents. Ongoing research continues to uncover new potential uses for this compound, highlighting its significance in modern chemistry and related fields.
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